4-Amino-3-bromo-5-fluorobenzamide
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Overview
Description
4-Amino-3-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-fluorobenzamide typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-fluoroaniline, followed by reduction to obtain the corresponding amine. The final step involves the acylation of the amine with benzoyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Acylation and Alkylation: The amino group can also participate in acylation and alkylation reactions to form amides and alkylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Acylation: Benzoyl chloride or acetic anhydride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted benzamides, nitrobenzamides, and alkylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-bromo-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-bromo-5-fluorobenzamide
- 4-Amino-3-chloro-5-fluorobenzamide
- 4-Amino-3-bromo-5-chlorobenzamide
Comparison
Compared to similar compounds, 4-Amino-3-bromo-5-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromo and fluoro groups can enhance its stability and binding affinity in certain applications .
Properties
CAS No. |
1357943-94-2 |
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Molecular Formula |
C7H6BrFN2O |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
4-amino-3-bromo-5-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
GNGXWNIAPAVOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C(=O)N |
Origin of Product |
United States |
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